1-Naphthalenol, methylcarbamate, mixt. with sulfur
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, methylcarbamate, mixt. with sulfur is a chemical compound that combines 1-Naphthalenol methylcarbamate with sulfur. This compound is known for its applications in various fields, including agriculture and industry. It is often used as an insecticide due to its effectiveness in controlling pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol methylcarbamate typically involves the reaction of 1-Naphthalenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The presence of sulfur in the mixture can be achieved by adding elemental sulfur during the synthesis process.
Industrial Production Methods
Industrial production of 1-Naphthalenol methylcarbamate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for commercial use. The addition of sulfur is carefully controlled to achieve the desired mixture.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can produce different naphthyl derivatives.
Scientific Research Applications
1-Naphthalenol methylcarbamate, mixt. with sulfur, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on various biological systems, including its potential as an insecticide.
Medicine: Explored for its potential therapeutic applications, including its use in developing new drugs.
Industry: Utilized in the production of various industrial products, including pesticides and other chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenol methylcarbamate involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound inhibits the activity of acetylcholinesterase, an enzyme essential for nerve function in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in the target pests.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol: A related compound with similar chemical properties but without the carbamate group.
Methylcarbamate: Another related compound that lacks the naphthalenol moiety.
Carbaryl: A widely used insecticide with a similar structure and mechanism of action.
Uniqueness
1-Naphthalenol methylcarbamate, mixt. with sulfur, is unique due to the combination of the naphthalenol and carbamate groups, along with the presence of sulfur. This combination enhances its effectiveness as an insecticide and provides additional chemical properties that can be exploited in various applications.
Properties
CAS No. |
65437-74-3 |
---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
naphthalen-1-yl N-methylcarbamate;sulfane |
InChI |
InChI=1S/C12H11NO2.H2S/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3,(H,13,14);1H2 |
InChI Key |
AHZVZXSSVXDEJP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=CC=CC=C21.S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.